![molecular formula C9H8N2O3S2 B2404326 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid CAS No. 890594-70-4](/img/structure/B2404326.png)
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as 3-TPA, is a thiophene-containing carboxylic acid that has been used in a variety of scientific research applications. It is a synthetic organic compound that has been studied for its ability to modulate the activity of various enzymes and receptors, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Hybrid Oxadiazole Scaffolds : A study by Nazir et al. (2018) described the synthesis of various oxadiazole scaffolds, including compounds similar to 3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. These compounds showed potential as urease inhibitors, indicating their relevance in therapeutic agent design (Nazir et al., 2018).
Corrosion Inhibition : Research by Ammal et al. (2018) explored oxadiazole derivatives as corrosion inhibitors. Their findings suggest that similar compounds to this compound could be effective in protecting metals from corrosion (Ammal et al., 2018).
Synthesis of Conjugated Oxadiazoles : Kudelko and Wróblowska (2014) synthesized derivatives of 1,3,4-oxadiazoles, including compounds structurally related to this compound. This research contributes to the understanding of the synthesis process and potential applications of these compounds (Kudelko & Wróblowska, 2014).
Pharmacological Applications : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, demonstrating their potential in antimicrobial applications. This suggests possible biomedical uses for similar compounds (Gul et al., 2017).
Potential in Photovoltaic Applications
- Low-Bandgap Polymer Construction : Zhu et al. (2015) introduced 1,3,4-oxadiazole into thieno[3,4-b]thiophene, leading to the construction of low-bandgap polymers. This work suggests that derivatives of this compound could be valuable in photovoltaic applications (Zhu et al., 2015).
Propiedades
IUPAC Name |
3-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7(13)3-5-16-9-11-10-8(14-9)6-2-1-4-15-6/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXUSPKFMMUAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

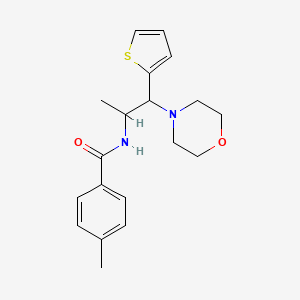
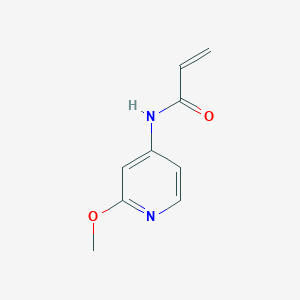
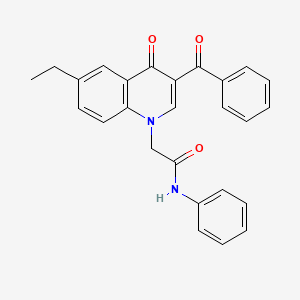
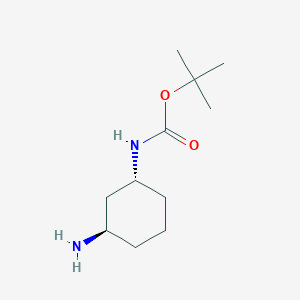

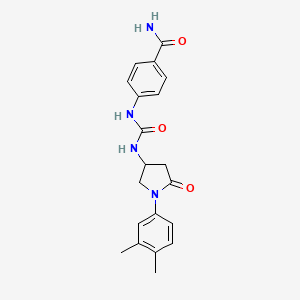
![2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
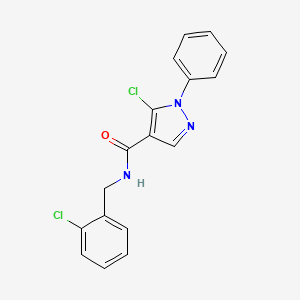
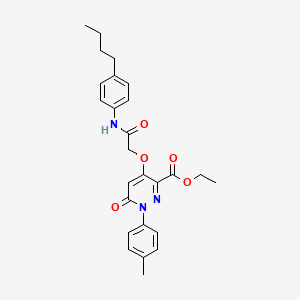
![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)
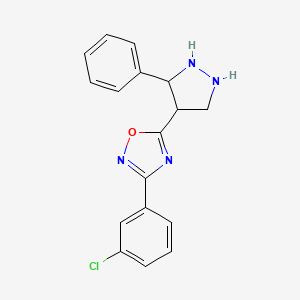
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)